molecular formula C11H13N3O B13157853 1-(2-aminoethyl)-1H-indole-5-carboxamide CAS No. 1305711-35-6

1-(2-aminoethyl)-1H-indole-5-carboxamide

Cat. No.: B13157853
CAS No.: 1305711-35-6
M. Wt: 203.24 g/mol
InChI Key: KBMBHUXLSJBOPE-UHFFFAOYSA-N
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Description

1-(2-aminoethyl)-1H-indole-5-carboxamide is a compound that belongs to the indole family, which is known for its wide range of biological activities Indoles are heterocyclic compounds that are found in many natural products and pharmaceuticals

Preparation Methods

The synthesis of 1-(2-aminoethyl)-1H-indole-5-carboxamide typically involves the cyclization of appropriate precursors. One common method starts with the reaction of 2-nitrobenzaldehyde with ethyl glycinate to form an intermediate, which is then reduced and cyclized to yield the desired indole derivative. Industrial production methods often involve optimizing reaction conditions such as temperature, solvent, and catalysts to maximize yield and purity.

Chemical Reactions Analysis

1-(2-aminoethyl)-1H-indole-5-carboxamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding indole-5-carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced indole derivatives.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and bases like sodium hydroxide. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(2-aminoethyl)-1H-indole-5-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex indole derivatives.

    Biology: The compound is studied for its potential role in modulating biological pathways and its interactions with various biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(2-aminoethyl)-1H-indole-5-carboxamide involves its interaction with specific molecular targets and pathways. It can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

1-(2-aminoethyl)-1H-indole-5-carboxamide can be compared with other indole derivatives such as 1-(2-aminoethyl)-1H-indole-3-carboxamide and 1-(2-aminoethyl)-1H-indole-2-carboxamide. These compounds share a similar indole core structure but differ in the position of the carboxamide group. The unique positioning of the carboxamide group in this compound can lead to distinct chemical and biological properties, making it a valuable compound for specific applications.

Biological Activity

1-(2-aminoethyl)-1H-indole-5-carboxamide is a significant compound in medicinal chemistry due to its diverse biological activities, particularly in cancer research. This compound features an indole structure, which is known for its presence in various natural products and pharmaceuticals, contributing to a wide range of biological effects. The unique combination of the aminoethyl substituent and carboxamide functional group enhances its solubility and potential interactions with biological targets.

  • Molecular Formula : C11H13N3O
  • Molecular Weight : Approximately 203.245 g/mol

The indole moiety is a bicyclic structure that plays a crucial role in the compound's biological activity, while the aminoethyl group may enhance its reactivity and solubility, making it suitable for various applications in synthetic and biological contexts.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer properties. Various studies have evaluated its effects on different cancer cell lines:

Cell Line IC50 (µM) Reference
KNS42 (paediatric GBM)0.33
MCF-7 (breast cancer)0.86
Panc-1 (pancreatic)0.026 - 0.086
HT-29 (colon cancer)0.026 - 0.086

Case Study: Cytotoxicity Against Malignant Brain Tumors
In a study evaluating the cytotoxic effects of indole-2-carboxamides, this compound demonstrated potent antiproliferative activity against KNS42 cells, with an IC50 value of 0.33 µM, indicating its potential as an effective treatment for malignant brain tumors .

The mechanism by which this compound exerts its anticancer effects involves several pathways:

  • Inhibition of Cell Proliferation : The compound has been shown to suppress key cell cycle regulators such as CDK2 and EGFR, leading to reduced cell proliferation.
  • Induction of Apoptosis : It activates apoptotic pathways, evidenced by increased levels of caspases (3, 8, and 9), which are critical in programmed cell death processes .

Structure-Activity Relationship (SAR)

Studies have explored the structure-activity relationships of indole derivatives related to this compound. Variations in substituents on the indole and phenyl rings significantly influence biological activity:

Compound Substituent Biological Activity
Org27569Diethylamino at C4CB1 allosteric modulator
N-(2-aminoethyl)-1-methyl-1H-indole-2-carboxamideMethyl at C2Anticancer properties
Indole-3-acetic acidCarboxylic acid at C3Plant growth regulator

The presence of specific functional groups can enhance or diminish the compound's affinity for biological targets, indicating that careful modification can lead to improved therapeutic agents .

Research Findings and Future Directions

Recent studies have focused on optimizing the structure of indole derivatives to enhance their biological efficacy. For instance, compounds were synthesized with variations at the C3 position of the indole ring and evaluated for their potency against various cancer cell lines. Some derivatives showed enhanced activity compared to standard treatments like erlotinib, suggesting that further optimization could lead to more effective cancer therapies .

Properties

CAS No.

1305711-35-6

Molecular Formula

C11H13N3O

Molecular Weight

203.24 g/mol

IUPAC Name

1-(2-aminoethyl)indole-5-carboxamide

InChI

InChI=1S/C11H13N3O/c12-4-6-14-5-3-8-7-9(11(13)15)1-2-10(8)14/h1-3,5,7H,4,6,12H2,(H2,13,15)

InChI Key

KBMBHUXLSJBOPE-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CN2CCN)C=C1C(=O)N

Origin of Product

United States

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